N-(3,5-Dichloro-4-iodophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichloro-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2INO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKIQFTCZAYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Cross Coupling Reactions:transition Metal Catalyzed Cross Coupling Reactions Provide a Powerful Alternative for Forming the Aryl Nitrogen Bond. This Strategy Would Involve Coupling an Aryl Halide with an Amide.
Advanced Functionalization and Post-Synthetic Modification Strategies for Analogs
The N-(3,5-Dichloro-4-iodophenyl)acetamide scaffold serves as a versatile platform for the synthesis of a diverse range of chemical analogs. Its polysubstituted aromatic ring, featuring three distinct halogen atoms and an acetamide group, offers multiple sites for strategic modification. Advanced functionalization techniques enable the targeted alteration of this core structure, allowing for the systematic exploration of chemical space and the development of novel compounds with tailored properties. These strategies primarily focus on the manipulation of the halogen substituents, palladium-catalyzed cross-coupling reactions at the highly reactive carbon-iodine bond, and derivatization of the acetamide side chain.
Introduction and Manipulation of Halogen Substituents
The halogen atoms on the phenyl ring of this compound are key features for post-synthetic modification. While the iodine atom is predominantly exploited for cross-coupling reactions due to its high reactivity, the chlorine atoms also present opportunities for manipulation, albeit under more forcing conditions.
Strategies for modifying these substituents include:
Iodine Replacement: Beyond cross-coupling, the iodine atom can be replaced through various transformations. For instance, reductive deiodination can be achieved using appropriate reducing agents to yield N-(3,5-dichlorophenyl)acetamide. This process can be useful for creating control compounds or simplifying the molecular structure.
Chlorine Displacement: Nucleophilic aromatic substitution (SNAr) of the chlorine atoms is generally challenging due to the electron-donating nature of the acetamide group, which deactivates the ring towards nucleophilic attack. However, under high temperatures and pressures, or with highly activated nucleophiles, displacement may be possible.
Halogen Exchange Reactions: It is conceivable to replace the iodine with another halogen, such as bromine or fluorine, using specific organometallic reagents or halide exchange methods, although such transformations would need to be carefully optimized to avoid side reactions.
The differential reactivity of the C-I versus C-Cl bonds is a critical aspect that underpins the regioselective functionalization of the molecule, with the vast majority of modifications occurring at the more labile iodinated position. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling, Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. nobelprize.org For this compound, these reactions proceed with high regioselectivity at the carbon-iodine bond. The reactivity of aryl halides in these catalytic cycles typically follows the trend I > Br > Cl, allowing for the selective functionalization of the C-I bond while leaving the two C-Cl bonds intact for potential subsequent transformations. wikipedia.orglibretexts.org
Sonogashira Coupling:
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is exceptionally useful for introducing linear alkyne moieties into the aromatic core. It is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgresearchgate.net The reaction can often be carried out under mild conditions, including at room temperature. sigmaaldrich.com The coupling of this compound with various terminal alkynes would yield a library of 4-alkynyl-3,5-dichloro-acetanilide analogs.
Suzuki Coupling:
The Suzuki coupling reaction creates a carbon-carbon bond between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. nobelprize.org This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks. nih.gov The synthesis of polychlorinated biphenyls (PCBs) has been successfully achieved using Suzuki coupling, demonstrating its utility for coupling chlorinated aromatic systems. nih.govresearchgate.net When applied to this compound, the Suzuki reaction would selectively occur at the C-I position, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
The table below illustrates hypothetical products from these selective cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Hypothetical Product Structure | Product Name |
|---|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | N-(3,5-Dichloro-4-(phenylethynyl)phenyl)acetamide | |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-(3,5-Dichloro-4-((trimethylsilyl)ethynyl)phenyl)acetamide | |
| Sonogashira | Propargyl alcohol | Pd(PPh₃)₄, CuI, Et₃N | N-(3,5-Dichloro-4-(3-hydroxyprop-1-yn-1-yl)phenyl)acetamide | |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetamide | |
| Suzuki | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | N-(3,5-Dichloro-4-(pyridin-3-yl)phenyl)acetamide | |
| Suzuki | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | N-(3,5-Dichloro-4-methylphenyl)acetamide |
Derivatization of the Acetamide Moiety
The acetamide group (-NHCOCH₃) provides another handle for structural modification, allowing for changes to the electronic and steric properties of the molecule. nih.gov
Key derivatization strategies include:
Amide Hydrolysis and Re-acylation: The acetamide can be hydrolyzed under acidic or basic conditions to yield the parent amine, 3,5-dichloro-4-iodoaniline (B6267585). This key intermediate can then be reacted with a wide range of acylating agents, such as different acid chlorides or anhydrides, to generate a series of N-acyl analogs with varying chain lengths, branching, or functional groups (e.g., N-(3,5-dichloro-4-iodophenyl)propanamide, N-(3,5-dichloro-4-iodophenyl)benzamide).
N-Alkylation: While direct N-alkylation of the amide can be challenging, it is possible under specific conditions using a strong base followed by an alkyl halide. A more common route would be to first hydrolyze the amide to the aniline (B41778), perform N-alkylation on the more nucleophilic amine, and then re-acetylate if desired.
Modification of the Acetyl Group: The methyl group of the acetamide moiety can potentially be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution, although this approach is less common than modifications involving the amide bond itself.
These derivatizations allow for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity. researchgate.net
Analytical Techniques for Reaction Monitoring and Product Purity Assessment
Rigorous analytical monitoring is essential to ensure the successful synthesis and purification of this compound and its analogs. A combination of chromatographic and spectroscopic techniques is employed to track the progress of reactions, identify intermediates, and confirm the structure and purity of the final products.
Chromatographic Monitoring of Reaction Progress
Chromatographic methods are indispensable for the real-time or near-real-time monitoring of chemical transformations. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique used to qualitatively monitor the progress of a reaction. libretexts.org A typical TLC analysis for a cross-coupling reaction would involve spotting the starting material, the reaction mixture, and a "co-spot" (a combination of starting material and reaction mixture) on a silica (B1680970) gel plate. rochester.edu As the reaction proceeds, the spot corresponding to the starting material (this compound) will diminish in intensity, while a new spot corresponding to the more nonpolar product will appear at a higher Retention factor (Rf) value. The disappearance of the starting material indicates the reaction's completion. libretexts.org
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative approach to reaction monitoring. By analyzing aliquots of the reaction mixture over time, one can accurately determine the consumption of reactants and the formation of products. Reversed-phase HPLC is commonly used to separate the relatively nonpolar aromatic compounds, and the purity of the final product can be precisely assessed, often expressed as a percentage of the total peak area. nih.gov
Spectroscopic Verification of Intermediate Formation
Once a reaction is complete and the product is isolated, spectroscopic methods are used to unambiguously confirm its chemical structure and verify its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. In the starting material, this compound, a characteristic singlet for the two equivalent aromatic protons is observed. Upon successful Suzuki coupling with phenylboronic acid, for example, new signals corresponding to the protons of the newly introduced phenyl ring would appear in the aromatic region of the spectrum. The signal for the amide N-H proton and the acetyl methyl singlet would remain.
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Spectroscopic data for synthetic products are compared against reported spectra for known compounds or theoretical calculations to confirm structural assignments. acs.org Significant shifts in the chemical shifts of the aromatic carbons, particularly the carbon atom where the coupling occurred (C4), would be observed. For a Sonogashira product, two new signals for the alkyne carbons (C≡C) would be a key diagnostic feature.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. mdpi.com For the product of a cross-coupling reaction, the molecular ion peak (M+) will correspond to the calculated mass of the new analog. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. The distinct isotopic pattern resulting from the two chlorine atoms (a characteristic M, M+2, M+4 pattern) would be a persistent feature in the mass spectra of these compounds and their analogs.
The table below summarizes the application of these analytical techniques.
| Technique | Purpose | Expected Observation for a Successful Suzuki Coupling Product |
|---|---|---|
| TLC | Reaction Monitoring | Disappearance of the starting material spot and appearance of a new, higher Rf product spot. |
| HPLC | Purity Assessment & Quantitative Monitoring | A major peak corresponding to the product at a specific retention time, with purity often >95%. |
| ¹H NMR | Structural Elucidation | Appearance of new signals in the aromatic region corresponding to the introduced aryl group. Persistence of acetamide signals. |
| ¹³C NMR | Structural Elucidation | Appearance of new signals for the carbons of the introduced aryl group and a significant shift for the C4 carbon. |
| MS / HRMS | Molecular Weight & Formula Confirmation | Observation of a molecular ion peak corresponding to the expected mass of the product. Confirmation of the elemental formula. |
Advanced Structural Elucidation and Solid State Characterization of N 3,5 Dichloro 4 Iodophenyl Acetamide Systems
Spectroscopic Characterization Techniques for Molecular Structure Confirmation
Spectroscopic methods are indispensable for verifying the molecular identity of N-(3,5-Dichloro-4-iodophenyl)acetamide. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely reported in the surveyed literature, the expected chemical shifts can be predicted based on established principles and data from analogous N-(aryl)-substituted acetamides. nih.gov
¹H NMR: The ¹H NMR spectrum is anticipated to be relatively simple due to the symmetrical substitution pattern of the phenyl ring.
Aromatic Protons (Ar-H): The two protons on the phenyl ring are chemically equivalent and are expected to appear as a single sharp singlet. Their chemical shift would be influenced by the deshielding effects of the halogen substituents and the acetamido group.
Amide Proton (N-H): A broad singlet is expected for the N-H proton, with its chemical shift being sensitive to solvent and concentration.
Methyl Protons (CH₃): The three protons of the acetyl methyl group will appear as a distinct singlet in the upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at a significantly downfield chemical shift.
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbon atom attached to the nitrogen (C-N) and the iodine (C-I) will have characteristic chemical shifts, as will the two carbons bonded to chlorine (C-Cl) and the two carbons bonded to hydrogen (C-H).
Methyl Carbon (CH₃): The methyl carbon of the acetyl group will appear as a signal in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~2.2 | ~25 |
| Ar-H | >7.5 (singlet, 2H) | ~125 |
| N-H | Variable (broad singlet, 1H) | - |
| C=O | - | ~168 |
| C-N | - | ~138 |
| C-Cl | - | ~135 |
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman). For this compound, characteristic vibrational modes confirm the presence of the amide linkage and the substituted aromatic ring.
FT-IR Spectroscopy:
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.
Amide I Band (C=O Stretch): A strong, sharp absorption band, typically between 1700-1650 cm⁻¹, is characteristic of the carbonyl stretching vibration. This is one of the most prominent peaks in the spectrum.
Amide II Band (N-H Bend and C-N Stretch): This band, appearing around 1550 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations.
Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl ring.
C-X Stretches (C-Cl, C-I): Vibrations corresponding to the carbon-halogen bonds occur at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The highly symmetric and polarizable aromatic ring system is expected to produce strong signals. The C=C ring stretching and C-X stretching vibrations are often more intense in the Raman spectrum compared to the FT-IR spectrum.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |
|---|---|---|---|
| N-H Stretch | Amide | 3400 - 3200 | Medium-Strong |
| C=O Stretch (Amide I) | Amide | 1700 - 1650 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Amide | 1570 - 1515 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium-Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for determining the molecular weight and confirming the elemental composition.
The molecular formula for this compound is C₈H₆Cl₂INO, corresponding to a molecular weight of approximately 329.95 g/mol . researchgate.net
MS Analysis:
Molecular Ion Peak (M⁺): The mass spectrum would show a complex molecular ion cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). This would result in peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio of approximately 9:6:1.
Fragmentation Pattern: Common fragmentation pathways for N-aryl acetamides include the alpha-cleavage of the acetyl group, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. Another significant fragmentation would be the cleavage of the amide bond, resulting in the [M - 42]⁺ ion corresponding to the 3,5-dichloro-4-iodoaniline (B6267585) radical cation.
HRMS Analysis: High-Resolution Mass Spectrometry can measure the m/z value to several decimal places, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for the most abundant isotopic combination (C₈H₆³⁵Cl₂INO) can be compared to the experimental value to confirm the molecular formula with high confidence.
X-ray Crystallographic Analysis for Three-Dimensional Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction of this compound and its Analogs
While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related halogenated N-phenylacetamide analogs provides significant insight into the expected solid-state arrangement.
For instance, the crystal structure of N-(2,3-Dichlorophenyl)acetamide reveals how chloro-substituents influence molecular conformation and packing. nih.gov Similarly, the structure of 2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide shows how intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds, as well as C—I⋯π(arene) interactions, dictate the formation of complex sheet-like structures in the crystal lattice. researchgate.netmdpi.com In this analog, the molecules are linked by a combination of hydrogen bonds to form chains, which are then further linked by halogen-π interactions. researchgate.net
These analog structures consistently show that N—H⋯O hydrogen bonding is a dominant intermolecular force, linking molecules into chains or dimers. The specific substitution pattern on the phenyl ring then modulates the higher-order packing of these primary motifs.
Table 3: Crystallographic Data for Selected Analogs of N-(Aryl)acetamides
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| 2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide researchgate.net | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O, C—I⋯π(arene) |
| 2-azido-N-(4-fluorophenyl)acetamide researchgate.net | Triclinic | P-1 | N—H⋯O, C—F⋯π(ring) |
Analysis of Molecular Conformations and Torsional Angles in the Crystalline State
The conformation of N-aryl acetamides in the crystalline state is largely defined by the torsional angle between the plane of the phenyl ring and the plane of the amide group. This conformation is influenced by steric hindrance from ortho-substituents and the formation of intra- and intermolecular hydrogen bonds.
In related structures, the amide unit is often not coplanar with the aromatic ring. For example, in 2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide, the dihedral angle between the central amide spacer unit and the iodinated ring is 67.48 (11)°. researchgate.net In another analog, 2-azido-N-(4-fluorophenyl)acetamide, the dihedral angle between the acetamide (B32628) plane and the fluorophenyl ring is 21.85 (13)°. researchgate.net
Examination of Intermolecular Interactions
The solid-state architecture of this compound is expected to be governed by a combination of well-understood intermolecular forces. These non-covalent interactions are crucial in determining the packing of molecules in a crystal lattice and significantly influence the compound's physical properties.
Hydrogen Bonding: A primary and highly predictable interaction in the crystal structure of this compound is the formation of hydrogen bonds. Specifically, the amide proton (N-H) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This is a common and stabilizing motif in the crystal structures of related acetanilide (B955) derivatives. For instance, in the crystal structure of N-(3-Chloro-4-fluorophenyl)acetamide, molecules are linked by N-H···O hydrogen bonds. A similar N-H···O=C hydrogen bonding pattern is observed in other related acetamide compounds. It is therefore highly probable that this compound molecules will form chains or more complex networks through these robust N-H···O interactions.
Halogen Bonding: The presence of chlorine and, most notably, iodine atoms on the phenyl ring introduces the potential for halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine atom, being large and highly polarizable, is a particularly strong halogen bond donor. It is plausible that the iodine atom in one molecule could interact with the carbonyl oxygen or even the π-system of the phenyl ring of a neighboring molecule. Similarly, the chlorine atoms could participate in weaker halogen bonds.
The interplay of these interactions can be summarized in the following table, which outlines the expected donor and acceptor pairs:
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | Amide N-H | Carbonyl Oxygen (C=O) |
| Halogen Bonding | Iodine Atom (C-I) | Carbonyl Oxygen (C=O), Phenyl π-system |
| Chlorine Atom (C-Cl) | Carbonyl Oxygen (C=O), Phenyl π-system | |
| π-π Stacking | Phenyl Ring | Phenyl Ring |
Conformational Analysis and Isomerism in Solution and Solid States
The conformation of this compound, particularly the orientation of the acetamide group relative to the phenyl ring, is a key structural feature.
Solid State: In the solid state, the conformation is largely dictated by the optimization of intermolecular interactions within the crystal lattice. For many acetanilide derivatives, the acetamide group is observed to be nearly coplanar with the phenyl ring. This planarity is favored as it maximizes π-conjugation between the amide group and the aromatic system. However, significant deviations from planarity can occur to accommodate steric hindrance from bulky substituents or to facilitate more favorable crystal packing. For example, in N-(3-Chloro-4-hydroxyphenyl)acetamide, the acetamide group is twisted out of the phenyl plane. Given the presence of two chlorine atoms and a large iodine atom flanking the acetamide linkage, some degree of torsion between the phenyl ring and the amide plane in this compound is conceivable.
Solution State: In solution, the molecule is expected to be more conformationally flexible. The barrier to rotation around the C-N bond of the amide is relatively high due to its partial double bond character, meaning the amide group itself will likely remain planar. However, rotation around the bond connecting the nitrogen to the phenyl ring would be more facile. This could lead to a dynamic equilibrium between different rotational isomers (rotamers). The preferred conformation in solution would be influenced by the solvent polarity and the potential for intramolecular interactions. It is important to note that for most acetanilides, significant populations of different isomers in solution at room temperature are not commonly observed, and a single conformation often predominates.
A summary of the expected conformational features is presented below:
| State | Key Conformational Feature | Influencing Factors |
| Solid State | Torsional angle between the phenyl ring and the acetamide plane. | Crystal packing forces, intermolecular interactions (hydrogen bonding, halogen bonding), steric hindrance. |
| Solution State | Potential for rotational isomerism around the N-aryl bond. | Solvent effects, intramolecular steric and electronic interactions. |
Further empirical data from X-ray crystallography and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary to definitively elucidate the precise structural details and conformational dynamics of this compound.
Investigation of Structure Activity Relationships Sar for N 3,5 Dichloro 4 Iodophenyl Acetamide and Its Analogs
Methodological Frameworks for Comprehensive SAR Studies
The exploration of SAR for N-(3,5-Dichloro-4-iodophenyl)acetamide and its analogs is conducted through a combination of experimental and computational methodologies. These frameworks allow for a systematic evaluation of how structural changes affect biological activity. gardp.org
Experimental SAR Studies: This approach involves the chemical synthesis of a series of structurally related analogs of the lead compound. oncodesign-services.com Each analog is then tested through biological assays to measure its activity against a specific target, such as an enzyme or receptor. oncodesign-services.com The resulting data helps in identifying the structural features crucial for the desired biological effect. By comparing the activities of compounds with systematic variations, researchers can deduce which molecular modifications enhance or diminish potency and selectivity. gardp.org
Computational SAR Studies: Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity of compounds based on their chemical structures. oncodesign-services.comnih.gov These techniques employ machine learning models and statistical methods to build predictive models from existing experimental data. oncodesign-services.comnih.gov Molecular modeling and docking simulations provide insights into the three-dimensional interactions between the compound and its biological target, helping to explain the experimental SAR data at a molecular level. oncodesign-services.com These in silico methods are efficient for prioritizing the synthesis of new compounds and generating novel chemical entities with potentially improved properties. nih.gov
Influence of Halogen Substituents on Molecular Interactions
The presence and positioning of chlorine and iodine atoms on the phenyl ring of this compound are fundamental to its biological activity. Halogens influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, primarily through steric and electronic effects. nih.govresearchgate.net
The two chlorine atoms at the 3 and 5 positions of the aryl ring play a pivotal role in the molecular interactions of the compound. The introduction of chlorine atoms into a molecule can substantially improve its biological activity. eurochlor.org
Electronic Effects : Chlorine is an electronegative element that acts as an electron-withdrawing group via induction, while also being capable of donating electron density through resonance. This electronic influence can modulate the acidity of the N-H bond in the acetamide (B32628) group and affect the charge distribution across the aromatic ring. nih.gov These modifications can lead to stronger interactions with amino acid residues in the binding pocket of a target protein. nih.gov
Steric and Lipophilic Effects : The presence of chlorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. researchgate.neteurochlor.org Sterically, the chlorine atoms can orient the molecule within the binding site, creating a "lock and key" interaction that enhances binding affinity. eurochlor.org
Halogen Bonding : Chlorine atoms can participate in halogen bonds, which are non-covalent interactions between the electropositive region on the halogen (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom on a protein. nih.govijres.org This directional interaction contributes to the specificity and stability of the ligand-receptor complex.
The iodine atom at the 4-position significantly influences the compound's steric and electronic properties, often in ways distinct from chlorine due to its larger size and greater polarizability.
Steric Bulk : Iodine is the largest and least electronegative of the common halogens. Its considerable size can provide a steric block, forcing a specific conformation of the molecule that is favorable for binding. It can also create significant van der Waals interactions within a receptor's binding site.
Electronic Profile and Halogen Bonding : The ability of halogens to act as electron acceptors and form strong halogen bonds generally follows the order I > Br > Cl > F. ijres.org The large, polarizable electron cloud of iodine creates a prominent positive σ-hole, making it a potent halogen bond donor. nih.gov This strong, directional interaction can be a crucial determinant of binding affinity and selectivity, and the inclusion of iodine atoms has become an important design feature in the development of potent inhibitors for certain biological targets. nih.gov
The specific arrangement of halogens on the aromatic ring is critical, as the position of substituents significantly influences biological activity. nih.govscielo.br For N-phenylacetamide derivatives, it has been observed that halogen substitution at the ortho and para positions can be more favorable for activity than substitution at the meta position. scielo.br In the case of this compound, the meta-dichloro substitution pattern provides a symmetrical framework that can enhance binding, while the para-iodo substituent is positioned to engage in key interactions, potentially via strong halogen bonding, within the active site of a biological target. Studies on similar halogenated compounds have shown that this type of substitution pattern can be crucial for achieving high potency. nih.gov
| Property | Chlorine (Cl) | Iodine (I) |
|---|---|---|
| van der Waals Radius (Å) | 1.75 | 1.98 |
| Electronegativity (Pauling Scale) | 3.16 | 2.66 |
| Polarizability (ų) | 2.18 | 5.35 |
| Halogen Bond Strength | Moderate | Strong |
Contribution of the Acetamide Moiety to Receptor/Enzyme Binding and Biological Responses
The acetamide group (–NHCOCH₃) is a crucial functional group that plays a significant role in the compound's interaction with biological targets. wikipedia.org Amide structures are common in molecules with a wide range of biological activities. nih.gov
Structure-Activity Insights from Aryl Ring Modifications and Substituent Variations
To further probe the SAR of this compound, hypothetical modifications to the aryl ring can provide insights into the electronic and steric requirements for activity. The nature and position of substituents on the phenyl ring of N-phenylacetamide derivatives are known to have a significant effect on their biological activity. nih.govfrontiersin.org
Generally, electron-withdrawing groups on the aryl ring tend to increase the biological activity of N-phenylacetamide analogs. nih.govscielo.brnih.gov This is consistent with the structure of this compound, which contains three electron-withdrawing halogen substituents. Replacing the halogens with electron-donating groups, such as methyl (–CH₃) or methoxy (–OCH₃), would be expected to decrease activity.
The following table illustrates the predicted effect of various substituents on the activity of hypothetical analogs, based on established SAR principles for this class of compounds.
| Analog | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | Substituent Type | Predicted Relative Activity | Rationale |
|---|---|---|---|---|---|---|
| 1 (Lead Compound) | Cl | I | Cl | Electron-Withdrawing | High | Strong halogen bonding potential (I) and favorable electronic/steric profile (Cl). |
| 2 | Cl | Br | Cl | Electron-Withdrawing | Moderate-High | Bromine is a good halogen bond donor, but generally weaker than iodine. |
| 3 | Cl | Cl | Cl | Electron-Withdrawing | Moderate | Lacks the strong halogen bonding potential of the larger iodine atom. |
| 4 | H | I | H | Electron-Withdrawing | Moderate-Low | Lacks the synergistic electronic and steric effects of the 3,5-dichloro substituents. |
| 5 | CH₃ | I | CH₃ | Electron-Donating (CH₃) | Low | Electron-donating groups are generally unfavorable for activity in this class. nih.gov |
| 6 | Cl | NO₂ | Cl | Strongly Electron-Withdrawing | High | The nitro group (NO₂) is a very strong electron-withdrawing group, potentially enhancing activity. |
| 7 | Cl | H | Cl | Electron-Withdrawing | Moderate | Maintains the 3,5-dichloro pattern but lacks the key interaction at the 4-position. |
Effects of Electron-Withdrawing and Electron-Donating Groups on Potency
The electronic nature of the substituents on the phenyl ring of acetamide analogs plays a pivotal role in modulating their biological potency. Studies on various acetamide-containing scaffolds have consistently demonstrated a preference for electron-withdrawing groups over electron-donating groups for enhanced activity.
In a series of aryl acetamide triazolopyridazines developed for treating cryptosporidiosis, preliminary SAR studies indicated a clear preference for electron-withdrawing groups on the aryl tail group. nih.gov This observation is supported by the synergistic effect of the 3,4-dichloro substitution pattern, which has been noted in other drug discovery endeavors as well. nih.gov Further exploration of 3,5-disubstituted analogs revealed that compounds with trifluoromethyl (CF₃) groups, which are strongly electron-withdrawing, led to a two- to three-fold increase in potency compared to their dichloro counterparts. nih.gov Specifically, replacing one or both chlorine atoms in a 3,5-dichloro analog with CF₃ groups resulted in enhanced biological activity. nih.gov
Similarly, in a study of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors, the presence of electron-withdrawing groups was found to be more favorable for activity than electron-donating moieties. nih.gov The order of activity for one series of congeners was 4-Br > 2-Cl > H > 2-Br > 4-Cl > 4-CH₃ > 4-OCH₃, clearly showing that analogs with halogens (electron-withdrawing) were more potent than those with methyl or methoxy groups (electron-donating). nih.gov
The table below illustrates the impact of different substituents on the potency of 3,5-disubstituted aryl acetamide triazolopyridazine analogs against Cryptosporidium.
| Compound | R¹ | R² | EC₅₀ (µM) |
| 75 | Cl | Cl | 1.2 |
| 76 | Cl | F | 1.3 |
| 77 | F | F | 6.5 |
| 78 | Cl | CF₃ | 0.53 |
| 79 | CF₃ | CF₃ | 0.43 |
Data sourced from a study on aryl acetamide triazolopyridazines. nih.gov
This trend is not universal across all acetamide scaffolds. For instance, in a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate investigated for urease inhibition, the unsubstituted derivative exhibited a strong inhibitory potential (IC₅₀ = 10.1 ± 0.90 µM). royalsocietypublishing.org The introduction of halogen (chloro) groups at different positions on the phenylacetamide ring resulted in moderate inhibitory potentials. royalsocietypublishing.org Conversely, the presence of methoxy groups (electron-donating) also led to comparable, moderate inhibitory potency. royalsocietypublishing.org This suggests that for this particular scaffold, the influence of electronic effects on potency is more complex and may not strictly follow the trend of favoring electron-withdrawing groups.
Steric Hindrance and Molecular Shape Considerations in Binding Affinities
Steric factors, including the size and shape of substituents, are crucial determinants of the binding affinity of this compound analogs to their biological targets. The spatial arrangement of atoms can either facilitate or hinder the optimal interaction of the molecule with the binding site.
In the context of the aryl acetamide triazolopyridazines, the position of substituents on the phenyl ring has a profound impact on activity, suggesting steric constraints within the target's binding pocket. It was observed that 2-substituted compounds are inactive, which may be due to steric hindrance that prevents the molecule from adopting the correct conformation for binding. nih.gov
The following table presents data on the potency of various halogenated and substituted N-phenylacetamide analogs, highlighting the influence of substituent size and position.
| Compound | Substitution Pattern | Potency (IC₅₀ or EC₅₀ in µM) |
| 5i | 2-chloro | 20.7 ± 0.25 |
| 5m | 3-chloro | 14 ± 0.15 |
| 5n | 4-chloro | 13 ± 0.10 |
| 75 | 3,5-dichloro | 1.2 |
| 76 | 3-chloro, 5-fluoro | 1.3 |
| 77 | 3,5-difluoro | 6.5 |
| 78 | 3-chloro, 5-trifluoromethyl | 0.53 |
| 79 | 3,5-bis(trifluoromethyl) | 0.43 |
Data for compounds 5i, 5m, and 5n are from a study on N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate. royalsocietypublishing.org Data for compounds 75-79 are from a study on aryl acetamide triazolopyridazines. nih.gov
In a different series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, steric hindrance was found to significantly complicate or even block chemical reactions, for instance, with 2-amino-6-methylpyridine. mdpi.com This highlights how steric bulk near the reaction center can impede molecular interactions, a principle that also applies to ligand-receptor binding.
Comparative SAR Studies Across Diverse Acetamide-Containing Scaffolds
A comparative analysis of SAR across different molecular frameworks that incorporate the acetamide moiety reveals both common trends and scaffold-specific differences. The acetamide group itself is a common feature in many clinically used drugs due to its therapeutic potential in various disease models. nih.gov
A recurring theme is the importance of the nature and position of substituents on the phenyl ring attached to the acetamide nitrogen. As discussed, a preference for electron-withdrawing groups is observed in aryl acetamide triazolopyridazines and N-phenylacetamide-2-oxoindole benzenesulfonamides. nih.govnih.gov However, for N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate, the relationship is less direct, with both unsubstituted and substituted analogs showing activity. royalsocietypublishing.org
Furthermore, the linker between the acetamide and other parts of the molecule is a key determinant of activity. In a series of sodium channel blockers, a three-carbon spacer between the amide and an amine was found to be optimal. nih.gov This highlights the importance of the spatial relationship between different pharmacophoric elements within a molecule.
The table below provides a comparative overview of SAR findings for different acetamide-containing scaffolds.
| Scaffold | Key SAR Findings |
| Aryl Acetamide Triazolopyridazines | Preference for electron-withdrawing groups; 3,5-disubstitution with CF₃ groups enhances potency; 2-substitution leads to inactivity. nih.gov |
| N-phenylacetamide-2-oxoindole benzenesulfonamides | Electron-withdrawing groups on the phenyl ring are more favorable for activity than electron-donating groups. nih.gov |
| N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate | Unsubstituted phenylacetamide shows good activity; halogen and methoxy substitutions result in moderate potency. royalsocietypublishing.org |
| Acetamide-sulfonamide scaffolds | Phenyl-alkyl groups attached to the acetamide are more effective for urease inhibition than fluoro-substituted biphenyl groups. nih.gov |
| Phenylacetamide Sodium Channel Blockers | A three-carbon spacer between the amide and amine is optimal for activity. nih.gov |
Mechanistic Studies of N 3,5 Dichloro 4 Iodophenyl Acetamide S Molecular Interactions
Biochemical Pathway Modulation and Perturbation by N-(3,5-Dichloro-4-iodophenyl)acetamide
The specific biochemical pathways modulated or perturbed by this compound are not extensively characterized in the scientific literature. However, its investigation as a structural component of antiparasitic agents suggests that its mechanism of action involves the disruption of critical biochemical pathways within the target organism. In studies focused on the parasite Cryptosporidium, the N-(aryl)acetamide moiety, including the 3,5-dichloro substitution pattern, was integral to a series of compounds demonstrating potent activity. nih.gov This indicates that the compound likely perturbs metabolic or signaling pathways essential for the parasite's survival and replication, although the precise molecular targets within these pathways have not yet been elucidated. nih.gov
Detailed Enzyme Inhibition Mechanisms
Specific studies detailing the inhibitory mechanism of this compound on the formation of transthyretin (TTR) amyloid fibrils are not prominently available in the existing scientific literature.
The direct inhibitory activity and mechanism of this compound against the α-glucosidase enzyme have not been specifically documented in published research.
There is a lack of specific studies in the available literature that characterize the potential inhibitory effects and mechanistic interactions of this compound with the urease enzyme.
The N-(3,5-dichlorophenyl)acetamide chemical group has been studied as a key component of a larger series of novel anticryptosporidial agents. nih.gov While the compound this compound was not individually assessed, a closely related aryl acetamide (B32628) triazolopyridazine analog featuring a 3,5-dichloro substitution on the phenylacetamide tail (compound 75 in the study) demonstrated modest activity against Cryptosporidium parvum. nih.gov
This analog exhibited a half-maximal effective concentration (EC₅₀) of 1.2 μM in an in vitro assay. nih.gov Structure-activity relationship (SAR) studies of the broader series indicated a preference for electron-withdrawing groups on the aryl tail group, a characteristic fulfilled by the dichloro substitution. nih.gov However, the precise biological target and the mechanistic basis for the anticryptosporidial activity of this class of compounds remain unknown. nih.gov The only approved drug for cryptosporidiosis, Nitazoxanide, is known to act by inhibiting the pyruvate-ferredoxin oxidoreductase (PFOR) enzyme, but it is not known if this is the pathway perturbed by the acetamide series. nih.gov
Table 1: Anticryptosporidial Activity of a Related 3,5-Dichloro Analog
| Compound Structure Reference | Substitution Pattern | Assay Target | EC₅₀ (μM) | Source |
|---|---|---|---|---|
| Aryl Acetamide Triazolopyridazine (Compound 75) | 3,5-dichloro | Cryptosporidium parvum | 1.2 | nih.gov |
Molecular-Level Insights into Biological Processes in Model Systems
Mechanisms of Apoptosis Induction in Cellular Models
There are no specific studies that have investigated the mechanisms of apoptosis induction by this compound in cellular models. Research into the pro-apoptotic or anti-apoptotic potential of this compound, including its effects on key apoptotic pathways such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, has not been published. Therefore, its influence on the expression or activation of caspases, Bcl-2 family proteins, or other critical regulators of programmed cell death has not been determined.
Modulatory Effects on Inflammation Pathways in Research Settings
The modulatory effects of this compound on inflammation pathways in research settings have not been documented in the scientific literature. There is no available data on its potential to modulate key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, or enzymes involved in the inflammatory cascade (e.g., cyclooxygenases). As a result, the anti-inflammatory or pro-inflammatory properties of this specific compound remain uninvestigated.
Computational and Theoretical Chemistry in the Study of N 3,5 Dichloro 4 Iodophenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical studies provide insights into molecular stability, reactivity, and the nature of chemical bonds, which are crucial for predicting chemical behavior and designing new molecules with desired properties.
Molecular Modeling and Simulation for Conformational Dynamics and Interactions
While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with other molecules, such as biological macromolecules.
Molecular Docking for Prediction of Ligand-Protein Binding ModesMolecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. By simulating the binding process, docking algorithms can estimate the strength of the interaction, often expressed as a binding energy or docking score. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. A docking study of N-(3,5-Dichloro-4-iodophenyl)acetamide against a specific protein target would predict its binding pose within the active site and identify key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex.
While the specific application of these computational methods to this compound is not documented, the theoretical framework highlights a clear path for future research that could uncover valuable insights into the chemical and potential biological properties of this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with solvents, and its behavior in a biological environment, such as near a protein binding site.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. When studying a molecule like this compound, a key aspect is understanding how it interacts with its environment, particularly with solvent molecules like water. The solvent can significantly influence the molecule's conformation and its ability to interact with other molecules.
Halogen bonds, a type of non-covalent interaction involving a halogen atom (in this case, iodine and chlorine), are crucial for the binding of halogenated compounds to biological targets. nih.govresearchgate.net MD simulation protocols have been developed to accurately model these interactions by incorporating a charged extra point to represent the anisotropic charge distribution on the halogen atom. nih.govresearchgate.net For this compound, simulations could reveal stable halogen bonds between its iodine or chlorine atoms and electron-donating groups (like carbonyl oxygens) on a target protein. nih.gov
The stability of such interactions can be assessed by analyzing parameters like the distance between the halogen and the acceptor atom and the angles defining the geometry of the bond over the simulation time. nih.govresearchgate.net Furthermore, co-solvent MD simulations, using probes like halogenated benzenes, can effectively identify potential halogen-bonding sites within a protein's binding pocket, guiding the design of more potent analogs. nih.gov
Table 1: Hypothetical MD Simulation Parameters for this compound in a Water Box
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | OPLS4 | Defines the potential energy function for atoms and bonds. mdpi.com |
| Solvent Model | TIP3P | Represents water molecules in the simulation box. |
| System Temperature | 300 K | Simulates physiological temperature. |
| System Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds including this compound, QSAR models can be developed to predict their activity, for instance, as enzyme inhibitors or as antimicrobial agents.
The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A mathematical model is then generated to correlate these descriptors with the observed biological activity.
Studies on related N-phenylacetamide and N-substituted-2-phenylacetamide derivatives have successfully employed QSAR to identify key structural features influencing their biological effects. nih.govnih.govresearchgate.net For example, in a series of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis revealed that lipophilicity and the position of substituents on the phenyl ring were critical for their antimicrobial activity. researchgate.net Halogenated substituents, in particular, were found to enhance activity due to increased lipophilicity, which facilitates passage through cell membranes. researchgate.net
A QSAR model for a series of compounds related to this compound could use descriptors such as those listed in the table below to predict activity. The resulting model, once validated, could be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Steric | Molecular Volume | Size and shape of the molecule. |
| Hydrophobic | LogP | Lipophilicity, affecting membrane permeability. |
| Topological | Wiener Index | Branching and connectivity of the molecular graph. |
Prediction of Chemical Reactivity and Stability
Calculations of Average Local Ionization Energy (ALIE) for Electrophilic Susceptibility
The Average Local Ionization Energy (ALIE), denoted as I(r), is a theoretical parameter that measures the energy required to remove an electron from a specific point r in the space of a molecule. nih.gov Regions with the lowest ALIE values correspond to the locations of the most loosely held electrons, making them the most probable sites for electrophilic attack. nih.goved.ac.uk
For an aromatic compound like this compound, the ALIE can be calculated on the molecular surface to predict the regioselectivity of electrophilic aromatic substitution reactions. sci-hub.stcdnsciencepub.com The electron-donating or withdrawing nature of the substituents on the benzene (B151609) ring will significantly influence the ALIE distribution. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, while the chloro and iodo substituents are deactivating but also ortho-, para-directing.
Calculations would likely show that the lowest ALIE values are located above the π-system of the aromatic ring. researchgate.net The precise locations of the minima would indicate the most susceptible positions for an incoming electrophile. Given the substitution pattern, the positions ortho to the activating acetamido group are already occupied by chlorine atoms. Therefore, the primary site for electrophilic attack would be predicted based on the combined electronic effects of all substituents. ALIE surfaces have been shown to be reliable predictors of aromatic reactivity, even in cases where traditional resonance theory or frontier molecular orbital theory may fail. ed.ac.uk
Derivation of Fukui Functions for Local Reactivity Indices
The Fukui function, f(r), is a concept within Density Functional Theory (DFT) that describes the change in electron density at a point r when the total number of electrons in the molecule changes. wikipedia.orgscm.com It is a powerful tool for identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. wikipedia.orgfaccts.de
Three main types of Fukui functions are calculated:
f⁺(r) : for nucleophilic attack (addition of an electron). A high value indicates a site that is susceptible to attack by a nucleophile. faccts.de
f⁻(r) : for electrophilic attack (removal of an electron). A high value indicates a site that is susceptible to attack by an electrophile. faccts.de
f⁰(r) : for radical attack.
For this compound, calculating these functions would allow for a detailed mapping of its reactivity. The f⁻(r) function would highlight the areas most susceptible to electrophiles, which is expected to be the aromatic ring, corroborating the predictions from ALIE. The f⁺(r) function would identify sites prone to nucleophilic attack. In this molecule, potential sites include the carbonyl carbon of the acetamido group and the carbon atom bonded to the iodine, due to the polarizability of the C-I bond. By condensing the Fukui function values onto individual atoms, one can obtain atomic indices that rank the reactivity of each atom in the molecule. scm.com
Table 3: Predicted Local Reactivity Indices for Key Atoms in this compound based on Fukui Functions
| Atom/Region | Predicted f⁻(r) (Electrophilic Attack) | Predicted f⁺(r) (Nucleophilic Attack) | Rationale |
|---|---|---|---|
| Aromatic Ring Carbons | High | Low | The π-electron system is nucleophilic and prone to attack by electrophiles. numberanalytics.com |
| Carbonyl Carbon | Low | High | The carbon is electron-deficient due to the adjacent oxygen, making it an electrophilic site. |
| Nitrogen Atom | Moderate | Low | The lone pair on nitrogen contributes to the ring's nucleophilicity but can also be a site of protonation. |
Assessment of Bond Dissociation Energies (BDE) for Oxidative Stability
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it into two radical fragments). BDE values are fundamental indicators of the chemical stability of a molecule. Lower BDEs suggest weaker bonds that are more susceptible to cleavage, which can be a key step in degradation pathways, including oxidative processes.
For this compound, the most labile covalent bond is likely the Carbon-Iodine (C-I) bond on the aromatic ring. The BDE of C-X (where X is a halogen) bonds in aryl halides generally decreases down the group (C-F > C-Cl > C-Br > C-I). researchgate.net Therefore, the C-I bond is significantly weaker than the C-Cl bonds in the same molecule.
Computational methods, particularly DFT, can be used to calculate the BDEs for all the bonds in the molecule. nih.gov A low calculated BDE for the C-I bond would suggest that the molecule might be susceptible to degradation initiated by the cleavage of this bond, potentially through photochemical or radical-mediated processes. This information is crucial for understanding the molecule's stability under various conditions. Recent machine learning models have also been developed to predict BDEs with high accuracy, even for complex molecules containing multiple halogen atoms. chemrxiv.orgrsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(substituted phenyl)-2-chloroacetamides |
| Water |
Exploration of N 3,5 Dichloro 4 Iodophenyl Acetamide Derivatives and Analogs in Research
Rational Design Principles for Novel Halogenated Acetamide (B32628) Derivatives
For instance, introducing electron-withdrawing groups, such as halogens, can modulate the acidity of the N-H bond in the acetamide linkage, potentially enhancing hydrogen bonding interactions with target proteins. The size and polarizability of the halogen atom also play a crucial role; iodine, being the largest and most polarizable of the common halogens, can engage in specific halogen bonding interactions, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Structure-activity relationship (SAR) studies are fundamental to the rational design process. By systematically modifying the structure of a lead compound like N-(3,5-Dichloro-4-iodophenyl)acetamide and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired therapeutic effect. For example, studies on N-phenyl-2,2-dichloroacetamide analogues have shown that specific substitutions on the phenyl ring can lead to compounds with satisfactory potencies. nih.gov This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to yield derivatives with improved activity and a more favorable pharmacological profile.
Synthesis and Characterization of Structurally Diverse Analog Libraries
The synthesis of structurally diverse libraries of this compound analogs is a critical step in exploring their therapeutic potential. A common synthetic approach involves the acylation of a substituted aniline (B41778) with an appropriate acylating agent. For the parent compound, 3,5-dichloro-4-iodoaniline (B6267585) would be reacted with acetyl chloride or acetic anhydride. To generate a library of analogs, a variety of substituted anilines and acylating agents can be employed.
For example, to explore the impact of different halogen substitution patterns, anilines with varying numbers and positions of fluorine, chlorine, bromine, and iodine atoms can be used as starting materials. Similarly, the acetyl group can be replaced with other acyl groups to investigate the effect of the side chain on biological activity. The Suzuki cross-coupling reaction is another powerful tool for creating diversity, allowing for the introduction of various aryl or heteroaryl groups onto the phenyl ring. mdpi.com
Once synthesized, the characterization of these new compounds is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the success of the synthetic transformations.
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl and N-H bonds.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, providing further evidence of its purity and empirical formula.
Through these synthetic and analytical techniques, researchers can generate and validate libraries of novel halogenated acetamide derivatives for subsequent biological evaluation.
Research on the Biological Potential of Analog Libraries in Preclinical Models
The synthesized libraries of this compound analogs undergo rigorous preclinical testing to evaluate their potential as therapeutic agents. This involves a battery of in vitro and in vivo assays to assess their activity across various biological domains.
Investigation of Antimicrobial Activity
The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents. Halogenated compounds have long been known for their antimicrobial properties, and derivatives of this compound are being investigated for their potential in this area.
In one study, a series of N-(substituted phenyl)-2-chloroacetamides were synthesized and tested for their antimicrobial activity against various pathogens. nih.gov The results indicated that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and moderately effective against the yeast Candida albicans. nih.gov The high lipophilicity conferred by the halogenated phenyl ring is thought to facilitate the passage of these molecules through the microbial cell membrane. nih.gov
| Compound | Organism | Minimum Inhibitory Concentration (MIC) |
| N-(4-chlorophenyl) chloroacetamide | S. aureus | Not specified |
| N-(4-fluorophenyl) chloroacetamide | MRSA | Not specified |
| N-(3-bromophenyl) chloroacetamide | C. albicans | Not specified |
Data from a study on N-(substituted phenyl)-2-chloroacetamides, demonstrating the antimicrobial potential of halogenated acetamides.
Studies on Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases. Antioxidants can mitigate this damage by neutralizing ROS. The antioxidant potential of halogenated acetamide derivatives is an area of active research.
While direct studies on the antioxidant properties of this compound itself are limited, research on related halogenated compounds provides some insights. For example, a study on halogen-substituted chalcones, which also feature a halogenated aromatic ring, demonstrated that the type and position of the halogen substituent can influence radical scavenging activity. researchgate.net Specifically, bromo- and fluoro-substituted chalcones showed better antioxidant activity than their chloro-substituted counterparts. researchgate.net These findings suggest that the specific halogenation pattern in this compound and its derivatives could be optimized to enhance their antioxidant properties.
Evaluation of Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli and is a hallmark of many chronic diseases. The development of new anti-inflammatory agents is a major focus of pharmaceutical research. Some acetamide derivatives have shown promise in this area.
For instance, a novel non-steroidal anti-inflammatory compound, N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino] phenyl}acetamide, was found to reduce the levels of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in a rat model of cerebral ischemia-reperfusion. nih.gov This suggests that the acetamide scaffold, particularly when combined with a di-chlorinated phenyl ring, can serve as a basis for the development of potent anti-inflammatory agents. Further research is needed to determine if this compound and its analogs possess similar or enhanced anti-inflammatory effects.
Research into Anticancer Activity
The search for novel anticancer drugs is a critical endeavor in modern medicine. A number of studies have highlighted the potential of halogenated acetamide derivatives as anticancer agents.
In one study, a variety of N-phenyl-2,2-dichloroacetamide derivatives were synthesized and evaluated for their cytotoxic activities against cancer cell lines. nih.gov The results showed that these compounds had satisfactory potencies, with one of the lead compounds, N-(3-iodophenyl)-2,2-dichloroacetamide, exhibiting an IC₅₀ value as low as 4.76 µM against the A549 lung cancer cell line. nih.gov This compound was also shown to induce cancer cell apoptosis. nih.gov
Another study focused on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives and found that some of these compounds demonstrated potent cytotoxic activity against various cancer cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir The most active derivative against Hela cells had an IC₅₀ of 1.3 µM. ijcce.ac.ir These findings underscore the potential of the halogenated acetamide scaffold in the development of new anticancer therapies.
| Compound | Cell Line | IC₅₀ (µM) |
| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 | 4.76 |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | Hela | 1.3 |
Cytotoxic activity of selected halogenated acetamide derivatives against cancer cell lines.
Impact of Heterocyclic Moieties and Other Functional Groups on the Activity Profile
The exploration of derivatives and analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at refining pharmacological activity, selectivity, and pharmacokinetic properties. In the context of this compound, research into related structures demonstrates that the introduction of heterocyclic moieties and the modification of existing functional groups on the phenyl ring can profoundly influence the compound's biological activity profile. Structure-activity relationship (SAR) studies on analogous acetamide-based compounds reveal key insights into how these structural changes modulate efficacy.
The incorporation of heterocyclic rings into acetamide scaffolds is a common strategy to enhance biological activity. Heterocycles can introduce new hydrogen bonding opportunities, alter electronic properties, and improve binding interactions with biological targets. For instance, research on acetamide derivatives containing a 1,3-thiazole ring has been conducted to evaluate their potential as anticancer agents. ijcce.ac.ir The thiazole (B1198619) moiety, a five-membered aromatic ring with sulfur and nitrogen atoms, is a component of several established drugs and is known to contribute to various pharmacological activities. ijcce.ac.ir Studies on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives showed that these compounds exhibited cytotoxicity against various cancer cell lines, including Hela (cervical cancer) and U87 (glioblastoma). ijcce.ac.ir
Similarly, the introduction of a triazole ring, another common heterocycle, has been shown to be effective in other acetamide series. In the development of anti-cryptosporidiosis agents, a nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine moiety linked to an aryl acetamide core was identified as a potent scaffold. nih.gov These findings suggest that incorporating such heterocyclic systems could be a viable strategy for modifying the activity of this compound.
Beyond the addition of new rings, the modification of functional groups on the aryl portion of the molecule is critical for optimizing activity. SAR studies on related aryl acetamide derivatives have consistently shown a preference for electron-withdrawing groups on the phenyl ring. nih.govnih.gov This is consistent with the 3,5-dichloro substitution pattern of the parent compound.
Further investigation into substitutions at the 3 and 5 positions of the phenyl ring in an analogous series of anti-cryptosporidial compounds provided detailed insights. While the 3,5-dichloro analog showed modest potency, exchanging one or both chlorine atoms with fluorine or trifluoromethyl (CF3) groups had a significant impact on activity. nih.gov This highlights the sensitive dependence of biological activity on the nature of the halogen and other substituents at these positions. The data from these studies underscores that even subtle changes to the functional groups on the phenyl ring can lead to substantial alterations in the compound's potency. nih.gov
The following tables summarize research findings from studies on analogous acetamide structures, illustrating the impact of these molecular modifications.
Table 1: Effect of Heterocyclic Moieties on Biological Activity in Acetamide Analogs
| Core Structure | Incorporated Heterocycle | Observed Biological Activity | Reference |
|---|---|---|---|
| Phenylacetamide | 1,3-Thiazole | Cytotoxicity against Hela and U87 cancer cell lines | ijcce.ac.ir |
| Aryl Acetamide | nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine | Potent anti-cryptosporidial activity | nih.gov |
| Thioacetamide | 1,2,3-Triazole | Activity against Escherichia coli | mdpi.com |
Table 2: Impact of Phenyl Ring Functional Groups on Anti-Cryptosporidial Activity of Aryl Acetamide Triazolopyridazine Analogs
| Compound ID | Substitution at 3 and 5 Positions | Potency (EC₅₀, µM) | Reference |
|---|---|---|---|
| 75 | 3,5-dichloro | 1.2 | nih.gov |
| 76 | 3-chloro, 5-fluoro | ~1.2 (similar potency to 75) | nih.gov |
| 77 | 3,5-difluoro | ~6.0 (5-fold decrease) | nih.gov |
| 78 | 3-chloro, 5-CF₃ | ~0.6 (2-fold increase) | nih.gov |
| 79 | 3,5-di(CF₃) | ~0.4 (3-fold increase) | nih.gov |
Future Directions and Emerging Research Avenues for N 3,5 Dichloro 4 Iodophenyl Acetamide Chemistry
Integration of Advanced Automated Synthetic Techniques for Analog Generation
The manual, iterative synthesis of chemical analogs is a significant bottleneck in drug discovery and chemical biology. The integration of advanced automated synthetic techniques offers a transformative approach to rapidly generate a diverse library of N-(3,5-Dichloro-4-iodophenyl)acetamide analogs. Technologies such as high-throughput parallel synthesis, robotic liquid handlers, and microfluidic reactors can be employed to systematically modify the core structure.
Future synthetic endeavors will likely focus on:
Systematic Modification of the Phenyl Ring: Automated platforms can facilitate the rapid substitution of the chloro and iodo groups with a wide array of other halogens, alkyl, alkoxy, and cyano groups to probe the effects of electronic and steric variations on biological activity.
Acetamide (B32628) Moiety Derivatization: The acetyl group can be systematically replaced with other acyl groups, or the amide linkage can be modified to explore alternative functionalities, such as sulfonamides or ureas.
Introduction of Diverse Scaffolds: Automated synthesis can enable the coupling of the 3,5-dichloro-4-iodoaniline (B6267585) core with a multitude of carboxylic acids, expanding the chemical space beyond simple acetamides.
These automated approaches will not only accelerate the synthesis of large compound libraries but also ensure high fidelity and reproducibility, providing a robust dataset for subsequent structure-activity relationship studies.
Refinement of Predictive Structure-Activity and Structure-Property Relationship Models
Concurrent with the rapid generation of analogs, the development of sophisticated predictive models for Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) will be crucial. Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that correlates the chemical structure of a compound with its biological activity, will be instrumental in guiding the design of more potent and selective analogs. mdpi.com
Future modeling efforts for this compound and its derivatives will likely involve:
2D and 3D-QSAR Studies: Two-dimensional QSAR models will be developed to correlate physicochemical descriptors (e.g., lipophilicity, electronic parameters) with biological activity. Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will provide insights into the steric and electrostatic requirements for optimal interaction with a biological target.
Pharmacophore Modeling: Based on the structures of active analogs, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models will serve as templates for virtual screening of compound databases to identify novel scaffolds.
ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be integrated into the design process to prioritize analogs with favorable drug-like properties, thereby reducing late-stage attrition in drug development.
A study on aryl acetamide triazolopyridazines highlighted the importance of substitution patterns on the aryl ring, noting that 3,5-dichloro substitution resulted in modest biological activity in that particular series. nih.gov Such findings, when integrated into QSAR models for this compound, can provide valuable predictive power.
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. nih.govnih.gov For this compound, these technologies can be leveraged to explore vast chemical spaces and generate innovative analogs that may not be conceived through traditional medicinal chemistry approaches.
Future applications of AI and ML in this area include:
Generative Models: Deep learning architectures such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on existing libraries of bioactive molecules to learn the underlying principles of molecular design. nih.goveaspublisher.com These models can then generate novel chemical structures that are predicted to be active against a specific biological target.
Multi-objective Optimization: AI algorithms can be designed to simultaneously optimize multiple parameters, such as potency, selectivity, and ADMET properties, to design drug candidates with a balanced profile.
Predictive Biology: Machine learning models can be trained on large-scale biological data to predict the biological targets and mechanisms of action of novel this compound analogs, thereby accelerating the understanding of their therapeutic potential. ijprajournal.com
Exploration of Novel Biological Targets and Therapeutic Pathways in Research Models
While initial studies may have focused on a specific biological target or pathway for this compound, a key future direction will be the unbiased exploration of its broader biological effects. This will involve the use of various in vitro and in vivo research models to identify novel targets and therapeutic pathways.
Future research in this area will likely entail:
Phenotypic Screening: High-content screening in various cell-based models of disease can reveal unexpected biological activities of this compound and its analogs, providing clues to novel mechanisms of action.
Chemoproteomics: The use of affinity-based or activity-based probes derived from this compound can enable the identification of its direct protein targets in a cellular context.
Transcriptomic and Proteomic Profiling: Treating cells or organisms with this compound and analyzing the resulting changes in gene and protein expression can provide a global view of the affected biological pathways.
In Vivo Efficacy Studies: Promising analogs identified through in vitro studies will be evaluated in animal models of various diseases to assess their therapeutic potential and to understand their in vivo mechanisms of action.
This unbiased approach to target and pathway discovery will be crucial for uncovering the full therapeutic potential of the this compound scaffold.
Development of this compound as a Chemical Probe for Fundamental Biological Research
Beyond its potential as a therapeutic agent, this compound and its analogs can be developed into valuable chemical probes for fundamental biological research. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in biological processes.
The development of this compound-based chemical probes will involve:
Design and Synthesis of Tagged Analogs: The synthesis of analogs bearing affinity tags (e.g., biotin) or fluorescent tags will facilitate the visualization and isolation of the target protein(s).
Photoaffinity Labeling: The incorporation of a photoreactive group into the this compound scaffold will allow for the covalent cross-linking of the probe to its target protein upon photoirradiation, enabling unambiguous target identification.
Characterization of Probe Specificity: Rigorous characterization of the selectivity of the chemical probes will be essential to ensure that the observed biological effects are due to the modulation of the intended target.
By developing well-characterized chemical probes, the this compound scaffold can become a powerful tool for the broader scientific community to dissect complex biological pathways and to validate novel drug targets.
Q & A
Q. What are the standard protocols for synthesizing N-(3,5-Dichloro-4-iodophenyl)acetamide, and how is its purity validated?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally similar acetamides involve:
- Stepwise halogenation : Sequential introduction of chloro and iodo groups via electrophilic aromatic substitution, followed by acetylation of the amine group .
- Characterization : Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with spectroscopic techniques:
- IR spectroscopy : Confirms the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- NMR : - and -NMR identify aromatic proton environments and substituent effects (e.g., deshielding due to electron-withdrawing halogens) .
- Purity : Commercial samples report ≥97% purity via elemental analysis and mass spectrometry .
Q. How is the molecular structure of N-(3,5-Dichloro-4-iodophenyl)acetamide characterized in solution and solid states?
- Methodological Answer :
- Solution-state analysis :
- Mass spectrometry (MS) : Determines molecular weight (MW = 358.95 g/mol) and isotopic patterns for chlorine and iodine .
- NMR : -NMR reveals splitting patterns from para-substituents, while -NMR identifies carbonyl (C=O) and aromatic carbons .
- Solid-state analysis :
- X-ray diffraction (XRD) : For halogenated acetamides, XRD resolves crystal packing and hydrogen-bonding networks (e.g., orthorhombic vs. triclinic systems) .
- Thermal analysis : Melting point determination (lit. range 155–162°C for analogs) confirms crystallinity .
Q. What are the primary safety considerations when handling N-(3,5-Dichloro-4-iodophenyl)acetamide?
- Methodological Answer :
- Hazard identification : The compound may cause respiratory and dermal irritation, as observed in structurally related halogenated acetamides .
- Mitigation strategies :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coats) during synthesis .
- Store in airtight containers away from light to prevent decomposition .
- Emergency protocols : In case of exposure, rinse affected areas with water and seek medical evaluation .
Advanced Research Questions
Q. How do meta-substituents influence the solid-state geometry and crystallographic parameters of N-(aryl)acetamide derivatives?
- Methodological Answer : Meta-substitution alters crystal packing via steric and electronic effects. For example:
Q. How can contradictions in spectroscopic data for halogenated acetamides be resolved methodologically?
- Methodological Answer : Contradictions often arise from polymorphism or solvent effects. Strategies include:
- Combined XRD and NQR : Resolve chlorine quadrupole coupling constants (CQCC) to distinguish crystallographically distinct Cl environments .
- Computational modeling : Density Functional Theory (DFT) predicts NQR frequencies and validates experimental spectra .
- Solvent screening : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen-bonding interactions .
Q. What is the impact of iodine’s heavy atom effect on the photophysical properties of N-(3,5-Dichloro-4-iodophenyl)acetamide?
- Methodological Answer :
- Spin-orbit coupling : Iodine enhances intersystem crossing, which can be studied via:
- UV-Vis spectroscopy : Monitor absorbance shifts in polar vs. nonpolar solvents.
- Fluorescence quenching : Compare quantum yields with non-iodinated analogs .
- Theoretical studies : Time-dependent DFT (TD-DFT) calculates excited-state geometries and charge transfer dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
